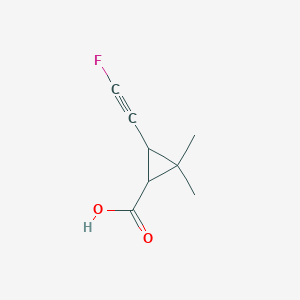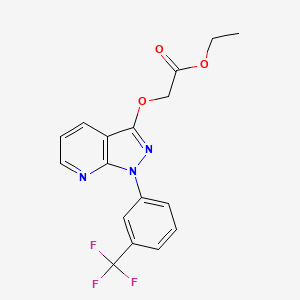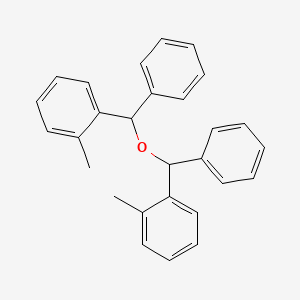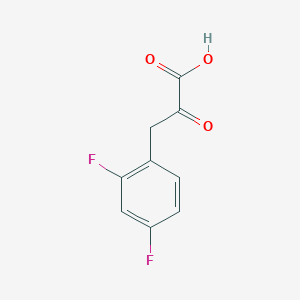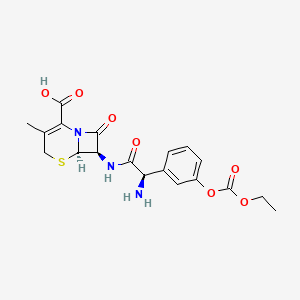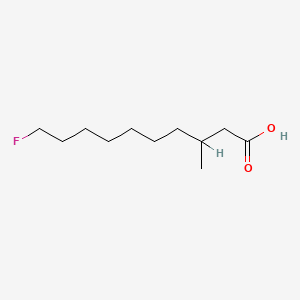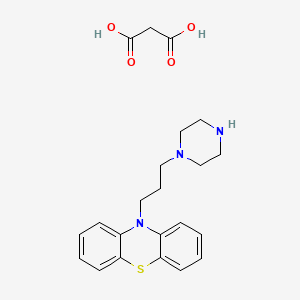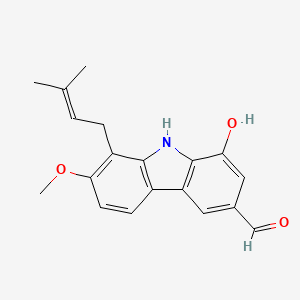
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a natural product with significant potential in various scientific research fields. It is known for its complex structure and notable biological activities, particularly its anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole typically involves multiple steps, starting from simpler organic compounds. The exact synthetic route can vary, but it generally includes the formation of the carbazole core followed by functionalization at specific positions to introduce the prenyl, methoxy, formyl, and hydroxy groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
large-scale synthesis would involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: This can reduce the formyl group to a hydroxymethyl group.
Substitution: This can replace the methoxy group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the formyl group can produce an alcohol .
Applications De Recherche Scientifique
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting neoplastic cell proliferation and inducing apoptosis.
Mécanisme D'action
The mechanism by which 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The exact pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-7-methoxy-8-prenyl-3-formylcarbazole
- 9H-Carbazole-3-carboxaldehyde, 1-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-
- 1-Hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-carbazole-3-carbaldehyde
Uniqueness
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its prenyl group, in particular, is crucial for its anticancer properties, differentiating it from other carbazole derivatives .
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO3/c1-11(2)4-5-14-17(23-3)7-6-13-15-8-12(10-21)9-16(22)19(15)20-18(13)14/h4,6-10,20,22H,5H2,1-3H3 |
Clé InChI |
FFTDFKIEFZFWNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1NC3=C2C=C(C=C3O)C=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)

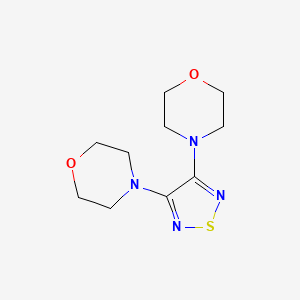
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)

